4-Bromo-1-(1-methylimidazol-4-yl)pyrazole
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Overview
Description
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is a heterocyclic compound that features both a bromopyrazole and a methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromopyrazole with 1-methylimidazole under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by purification processes such as recrystallization or chromatography to obtain high-purity 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methylimidazole group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the imidazole moiety.
4-Bromopyrazole: Lacks both the methyl and imidazole groups.
1-Methylimidazole: Contains the imidazole moiety but lacks the bromopyrazole structure.
Uniqueness: 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is unique due to the combination of the bromopyrazole and methylimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-1-(1-methylimidazol-4-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-11-4-7(9-5-11)12-3-6(8)2-10-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXPTCPHZQTOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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